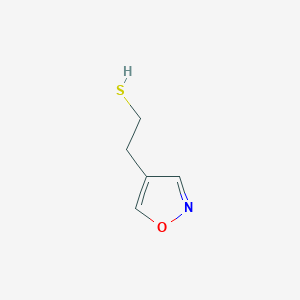
2-(1,2-Oxazol-4-yl)ethane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-Oxazol-4-yl)ethane-1-thiol is a heterocyclic compound that contains both an oxazole ring and a thiol group The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the thiol group consists of a sulfur atom bonded to a hydrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes . The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production methods for 2-(1,2-Oxazol-4-yl)ethane-1-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-Oxazol-4-yl)ethane-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Thiolating agents like thiourea or hydrogen sulfide are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Oxazolines.
Substitution: Thioethers.
Applications De Recherche Scientifique
2-(1,2-Oxazol-4-yl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1,2-Oxazol-4-yl)ethane-1-thiol involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-imidazol-1-yl)ethane-1-thiol: Contains an imidazole ring instead of an oxazole ring.
2-(4,4-dimethyl-2-oxazolin-2-yl)ethane-1-thiol: Contains an oxazoline ring instead of an oxazole ring.
Uniqueness
2-(1,2-Oxazol-4-yl)ethane-1-thiol is unique due to the presence of both an oxazole ring and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propriétés
Formule moléculaire |
C5H7NOS |
|---|---|
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
2-(1,2-oxazol-4-yl)ethanethiol |
InChI |
InChI=1S/C5H7NOS/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2 |
Clé InChI |
JXFIFYDUDOZTCX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NO1)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


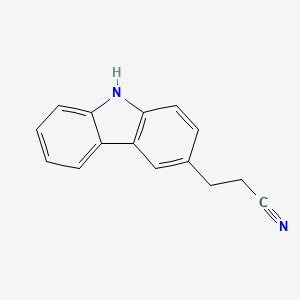
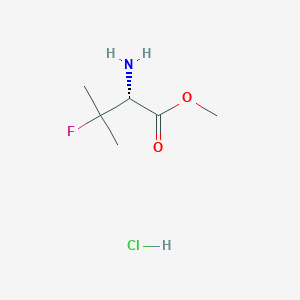
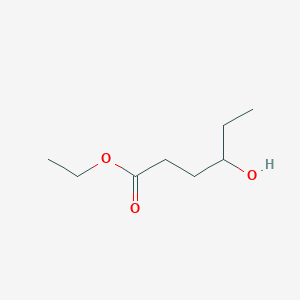

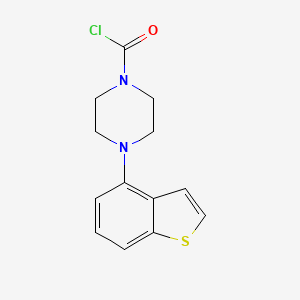
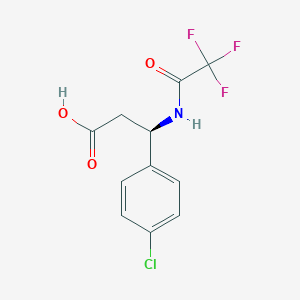

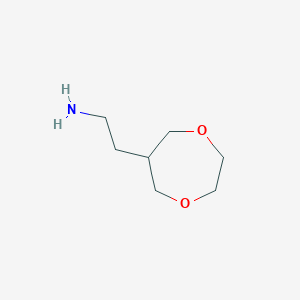


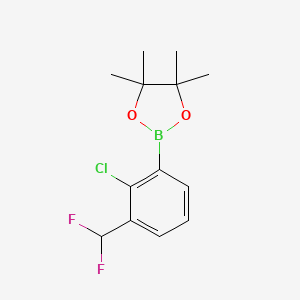

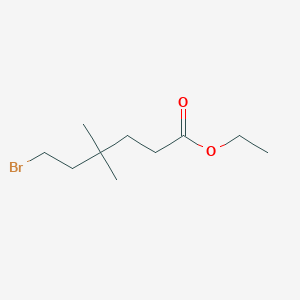
methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
